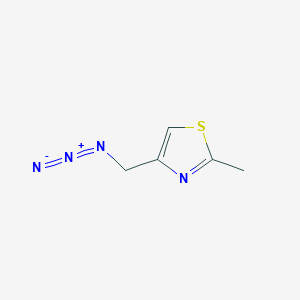

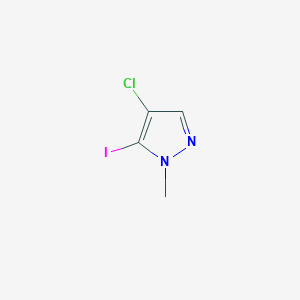

4-(Azidomethyl)-2-methyl-1,3-thiazole

Overview

Description

4-(Azidomethyl)-2-methyl-1,3-thiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative that contains an azide functional group, making it useful in a variety of chemical reactions.

Scientific Research Applications

1. Pharmacological Properties and Metabolism :

- The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) has been investigated for its pharmacokinetic properties and metabolism. It's primarily excreted via feces, and its metabolism involves extensive oxidation of the benzofuran ring. This study provides insight into the metabolic pathways and excretion mechanisms of thiazole derivatives, which may be relevant for the metabolism of 4-(Azidomethyl)-2-methyl-1,3-thiazole as well (Renzulli et al., 2011).

2. Chemical Synthesis and Potential Therapeutic Effects :

- A study on the synthesis of benzo[d]thiazol derivatives and their potential antidepressant and anticonvulsant effects provides insight into the therapeutic potential of thiazole-based compounds. Some derivatives exhibited significant antidepressant and anticonvulsant activities, hinting at the possibility that this compound could also have similar properties if appropriately derivatized or used in specific medical formulations (Qing‐Hao Jin et al., 2019).

3. Effects on Learning and Memory :

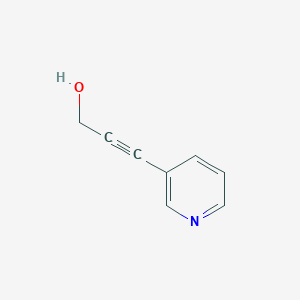

- Research on the effects of mGlu1 and mGlu5 receptor antagonists on aversive learning has shown that compounds like [(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine can significantly impact learning processes. This study offers a perspective on how modifications in the thiazole structure can lead to compounds with potent effects on learning and memory, a facet that could be explored with this compound (Gravius et al., 2005).

4. Nephrotoxicity Studies :

- Investigations into the potential nephrotoxicity of thiazole-containing compounds such as cefazedone, in comparison with other antibiotics, provide valuable information about the renal effects of thiazole derivatives. Such studies are crucial to ensure the safe application of thiazole-based compounds in clinical settings (Mondorf Aw, 1979).

properties

IUPAC Name |

4-(azidomethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c1-4-8-5(3-10-4)2-7-9-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFOJPRDWBZEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)

![N-(3-cyanophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2355187.png)

![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)